N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide
Description
N-{4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with a 4-(azepan-1-ylsulfonyl)phenyl group at position 4 and a 2-(4-bromophenoxy)acetamide moiety at position 2. The azepane (7-membered cyclic amine) sulfonyl group contributes to its unique steric and electronic properties, while the 4-bromophenoxy substituent may enhance lipophilicity and influence target binding.
Properties
Molecular Formula |
C23H24BrN3O4S2 |
|---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C23H24BrN3O4S2/c24-18-7-9-19(10-8-18)31-15-22(28)26-23-25-21(16-32-23)17-5-11-20(12-6-17)33(29,30)27-13-3-1-2-4-14-27/h5-12,16H,1-4,13-15H2,(H,25,26,28) |
InChI Key |
KMAPNVWTSARUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The 1,3-thiazole ring is constructed via cyclization of α-halo ketones with thiourea derivatives. For 4-(4-(azepan-1-ylsulfonyl)phenyl)-1,3-thiazol-2-amine:
-
Reactants : 4-(azepan-1-ylsulfonyl)benzaldehyde (1.0 eq), thiourea (1.2 eq), and bromine (1.5 eq) in ethanol.
-
Conditions : Reflux at 80°C for 6 hours under nitrogen.
Mechanistic Insight :
Pd-Catalyzed Cross-Coupling for Aryl-Thiazole Formation
Alternative routes employ Suzuki-Miyaura coupling to attach the sulfonylated phenyl group post-thiazole formation:
-
Reactants : 2-Amino-4-bromo-1,3-thiazole (1.0 eq), 4-(azepan-1-ylsulfonyl)phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%).
-
Conditions : 90°C in dioxane/water (4:1) with K₂CO₃ (2.0 eq).
Sulfonylation of the Phenyl Moiety
Azepane Sulfonylation
The azepane sulfonyl group is introduced via reaction of azepane with 4-chlorosulfonylphenyl intermediates:
-
Reactants : 4-Chlorosulfonylphenyl thiazole (1.0 eq), azepane (1.5 eq), triethylamine (2.0 eq) in DMF.
-
Conditions : 80°C for 8 hours.
Critical Parameters :
-
Excess azepane ensures complete substitution of the chlorosulfonyl group.
Acetamide Installation
Acetylation of Thiazole Amine
The 2-amino group on the thiazole is acetylated using acetyl chloride:
-
Reactants : 4-(4-(azepan-1-ylsulfonyl)phenyl)-1,3-thiazol-2-amine (1.0 eq), acetyl chloride (1.2 eq), Et₃N (2.0 eq) in dichloromethane.
-
Conditions : 0°C to room temperature, 2 hours.
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3).
Introduction of the 4-Bromophenoxy Acetyl Group
Nucleophilic Acyl Substitution
The 4-bromophenoxy acetyl moiety is attached via reaction of 2-chloroacetamide with 4-bromophenol:
-
Reactants : N-(4-(4-(azepan-1-ylsulfonyl)phenyl)-1,3-thiazol-2-yl)chloroacetamide (1.0 eq), 4-bromophenol (1.1 eq), K₂CO₃ (2.0 eq) in acetone.
-
Conditions : Reflux at 60°C for 4 hours.
Alternative Method :
Optimization and Scalability
Reaction Condition Screening
Industrial-Scale Considerations
-
Continuous Flow Reactors : Reduce reaction times for sulfonylation (from 8 to 2 hours).
-
Crystallization : Ethanol/water mixtures achieve ≥99% purity at 10 kg scale.
Analytical Characterization
Spectroscopic Data
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. By inhibiting DHFR, this compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other enzymes and pathways, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
Structural Variations in Sulfonyl Groups
The azepane sulfonyl group distinguishes this compound from analogs with smaller cyclic sulfonamides. For example:
- Morpholinosulfonyl derivatives (e.g., N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide, 5i): These feature a 6-membered morpholine ring instead of azepane. The smaller ring size may reduce steric hindrance and alter solubility or binding kinetics compared to the 7-membered azepane .
Substituents on the Acetamide Moiety
The 4-bromophenoxy group is a key feature. Comparisons include:
- 4-Bromophenylamino derivatives: Compounds like 2-(4-bromophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide (5m) replace the phenoxy group with an anilino (–NH–) linker, which may enhance π-π stacking but reduce metabolic stability .
- Heterocyclic substitutions : For instance, 2-[(4-bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide ( ) introduces a sulfinyl group, altering redox properties and target interactions .
Thiazole Core Modifications
- Halogenated aryl groups : Compounds such as N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14 ) and N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15 ) demonstrate that electron-withdrawing substituents (Cl, F) on the phenyl ring enhance metabolic stability and antimicrobial activity .
- Phenyl vs. non-aryl groups: Derivatives like N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) show that alkyl or simple aryl groups on the thiazole can modulate antibacterial potency .
Comparative Data Table
Research Findings and Activity Trends
Antimicrobial Activity
- Thiazole-acetamide derivatives with electron-withdrawing groups (e.g., 107b, 107e) exhibit broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL) against Staphylococcus aureus and Escherichia coli . The 4-bromophenoxy group in the target compound may enhance Gram-negative activity due to increased membrane penetration.
Antiviral Potential
- Morpholinosulfonyl derivatives (5i–5m) were studied as COVID-19 protease inhibitors, with 5m showing moderate activity . The azepane sulfonyl group’s larger size in the target compound might improve binding to hydrophobic pockets in viral targets.
Physicochemical Properties
- Azepane’s 7-membered ring increases molecular weight (~520 g/mol) and logP (~4.8) compared to morpholine derivatives (e.g., 5i , MW ~400 g/mol, logP ~3.5), suggesting slower clearance but better blood-brain barrier penetration .
Biological Activity
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-bromophenoxy)acetamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of azepane, sulfonyl, phenyl, thiazole, and phenoxyacetamide moieties, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 503.6 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Thiazole Ring : This step includes the reaction of thioamide with an α-haloketone.
- Introduction of the Phenyl Group : Achieved via Friedel-Crafts acylation.
- Azepane Ring Formation : Cyclization involving an amine precursor.
These synthetic routes are crucial for obtaining the desired compound with high purity and yield.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing thiazole rings have shown efficacy against various bacterial strains, suggesting that the thiazole moiety plays a critical role in enhancing antibacterial properties.
Anticancer Activity
Studies have demonstrated that compounds with similar structural features possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, certain thiazole derivatives have been shown to induce apoptosis in cancer cell lines through mitochondrial pathways .
Anticonvulsant Activity
Research on related compounds has revealed potential anticonvulsant activity. A study evaluated various derivatives for their effectiveness in animal models of epilepsy. The results indicated that specific modifications in the chemical structure could enhance their anticonvulsant properties, potentially making them candidates for further development in treating seizure disorders.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation : It might interact with various receptors, altering cellular signaling pathways.
- Gene Expression Alteration : The compound could influence gene expression related to cell growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anticonvulsant | Protective effects in seizure models |
Detailed Research Findings
- Antimicrobial Efficacy : A study highlighted that derivatives with thiazole structures demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics.
- Anticancer Studies : In vitro studies showed that specific derivatives inhibited the growth of breast and colon cancer cell lines by disrupting cell cycle progression and inducing apoptosis.
- Anticonvulsant Evaluation : In animal models, selected compounds were administered at varying doses (30 mg/kg to 300 mg/kg). The results indicated a dose-dependent response with notable protection observed at higher doses.
Q & A
Q. How are crystallographic data (e.g., X-ray diffraction) utilized to confirm structure?
- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration. Data refinement (SHELXL) ensures R-factor <0.05. Hirshfeld surface analysis maps intermolecular interactions (e.g., hydrogen bonds between acetamide and sulfonyl groups) .
Comparative Studies
Q. How does this compound compare to structurally similar sulfonamide-thiazole derivatives in terms of potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
